6-hydroxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide
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Overview
Description
6-hydroxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with a hydroxy group and a pyridin-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide typically involves the reaction of pyrimidine derivatives with pyridin-3-ylmethylamine. One common method involves the condensation of 6-hydroxy-4-pyrimidinecarboxylic acid with pyridin-3-ylmethylamine under dehydrating conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to substitute the hydroxy group.
Major Products
Oxidation: Formation of 6-oxo-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide.
Reduction: Formation of 6-hydroxy-N-(pyridin-3-ylmethyl)pyrimidine-4-amine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-hydroxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-hydroxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-hydroxy-4-pyrimidinecarboxamide: Lacks the pyridin-3-ylmethyl group, which may affect its biological activity.
N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide: Lacks the hydroxy group, which may influence its reactivity and interactions.
6-hydroxy-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide: Similar structure but with the pyridinyl group at a different position, potentially altering its properties.
Uniqueness
6-hydroxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide is unique due to the presence of both the hydroxy and pyridin-3-ylmethyl groups, which confer specific chemical and biological properties. These functional groups allow for diverse chemical reactions and interactions with biological targets, making the compound valuable for various applications.
Properties
IUPAC Name |
6-oxo-N-(pyridin-3-ylmethyl)-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c16-10-4-9(14-7-15-10)11(17)13-6-8-2-1-3-12-5-8/h1-5,7H,6H2,(H,13,17)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDAQLKWLAABRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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